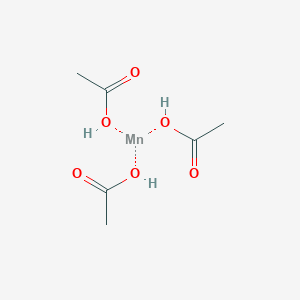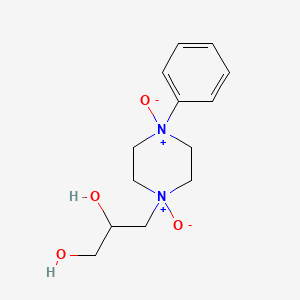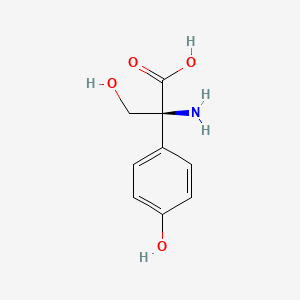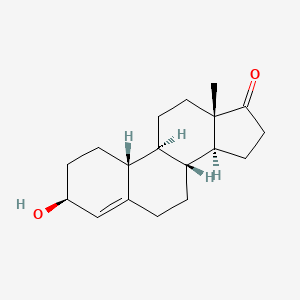
19-Norandrost-4-ene-3b-ol-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Norandrost-4-ene-3b-ol-17-one is a prohormone that converts to nandrolone, an anabolic-androgenic steroid. This compound is known for its muscle-building properties and is often used in bodybuilding and athletic performance enhancement . It is derived from nortestosterone and is recognized for its ability to promote lean muscle mass and improve physical performance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Norandrost-4-ene-3b-ol-17-one typically involves the chemical modification of dehydroepiandrosterone (DHEA). The process includes several steps such as oxidation, reduction, and esterification to achieve the final product . Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using advanced techniques like continuous flow reactors and high-performance liquid chromatography (HPLC) for purification. These methods ensure high efficiency and consistency in the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, chloroform.
Major Products: The major products formed from these reactions include various nandrolone derivatives, which are used for different therapeutic and performance-enhancing purposes .
Scientific Research Applications
19-Norandrost-4-ene-3b-ol-17-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anabolic steroids.
Biology: Studied for its effects on muscle growth and recovery.
Medicine: Investigated for its potential in treating muscle-wasting diseases and hormone replacement therapy.
Industry: Utilized in the production of performance-enhancing supplements
Mechanism of Action
The compound exerts its effects by converting to nandrolone in the body. Nandrolone binds to androgen receptors, promoting protein synthesis and muscle growth. It also enhances nitrogen retention and red blood cell production, contributing to improved endurance and recovery . The molecular targets include androgen receptors and pathways involved in muscle hypertrophy and repair .
Comparison with Similar Compounds
- 19-Norandrostenedione
- 19-Norandrostenediol
- Nandrolone Decanoate
- Nandrolone Phenylpropionate
Comparison: 19-Norandrost-4-ene-3b-ol-17-one is unique due to its specific conversion pathway to nandrolone, which provides a balanced anabolic to androgenic effect. Unlike other similar compounds, it has a lower risk of androgenic side effects, making it a preferred choice for those seeking muscle growth without significant androgenic effects .
Properties
CAS No. |
15396-48-2 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H26O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-16,19H,2-9H2,1H3/t12-,13-,14+,15+,16-,18-/m0/s1 |
InChI Key |
KOZHWRYZCHJCTL-MTLKIPAASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C[C@H](CC[C@H]34)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(CCC34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



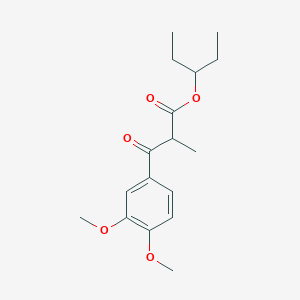
![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
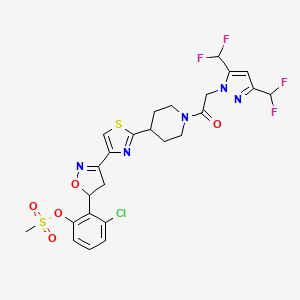

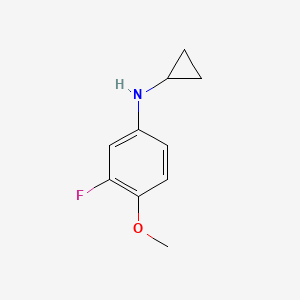
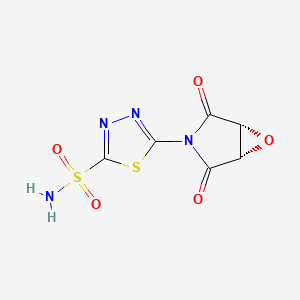
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)
